molecular formula C6H6CuO6 B588175 Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) CAS No. 154937-49-2

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)

Cat. No.: B588175
CAS No.: 154937-49-2
M. Wt: 237.654
InChI Key: FSQAIQPPCOCRAX-UHFFFAOYSA-L
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Description

Historical Development of Fluorinated Metal Complexes

The evolution of fluorinated metal complexes traces its origins to the foundational work in organofluorine chemistry that began in the 1800s with the development of organic chemistry as a distinct discipline. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, establishing the earliest precedent for carbon-fluorine bond formation in synthetic chemistry. This pioneering achievement set the stage for subsequent developments that would eventually lead to the sophisticated fluorinated coordination complexes exemplified by bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II). The historical trajectory of fluorinated metal complex development gained significant momentum during the early 20th century, particularly following Henri Moissan's isolation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride. This breakthrough enabled systematic investigations into fluorine-containing compounds, though early researchers encountered substantial challenges due to fluorine's extreme reactivity and tendency to cause explosions when mixed with organic materials.

The systematic development of modern coordination chemistry is generally considered to have begun with the discovery by French chemist B.M. Tassaert in 1798 of the color changes observed when ammoniacal solutions of cobalt chloride developed brownish mahogany coloration. This observation, while not immediately followed up by Tassaert himself, established fundamental principles that would later prove crucial for understanding coordination compounds like bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II). The recognition that transition metal ions could coordinate with multiple ligands in predictable geometries provided the theoretical foundation necessary for designing and synthesizing complex fluorinated metal chelates. During the early 1940s, substantial progress in fluorinated compound synthesis occurred through the development of metallic fluoride processes, particularly those employing cobalt trifluoride, which enabled controlled fluorination reactions without the explosive risks associated with elemental fluorine.

The emergence of perfluorinated aromatic compounds during the mid-20th century represented a crucial milestone in the development of fluorinated metal complexes. The discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938 at DuPont demonstrated the unique properties achievable through fluorination, including exceptional thermal stability and chemical inertness. These discoveries sparked intensive research into fluorinated aromatic systems, ultimately leading to the development of pentafluorobenzoyl-containing compounds that serve as ligands in modern coordination complexes. The strategic incorporation of pentafluorobenzoyl groups into pyruvate-based ligands represents a sophisticated application of this historical development trajectory, combining the electron-withdrawing properties of perfluorinated aromatics with the chelating capabilities of pyruvate derivatives.

Significance in Coordination Chemistry and Organometallic Research

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) occupies a significant position within the broader landscape of coordination chemistry due to its exemplification of key principles governing metal-ligand interactions in fluorinated systems. The compound demonstrates the ability of fluorinated ligands to control catalytic transformations by transition metals, a capability that has been extensively documented in organometallic research. The presence of pentafluorobenzoyl groups within the ligand framework provides substantial electron-withdrawing character, fundamentally altering the electronic environment around the copper(II) center and enhancing its Lewis acidity. This electronic modification has profound implications for the compound's reactivity patterns and potential applications in catalytic processes.

The coordination environment of copper(II) in this complex illustrates fundamental principles of chelation chemistry, where the pyruvate-derived ligands provide multiple coordination sites for stable complex formation. Research has demonstrated that copper(II) complexes with polydentate ligands exhibit diverse structural arrangements, with the central metal atom typically adopting distorted tetrahedral or square planar geometries depending on the specific ligand environment. The incorporation of fluorinated substituents into these coordination frameworks has been shown to significantly influence both the structural parameters and the biological or catalytic activities of the resulting complexes. Studies of similar fluorinated copper(II) complexes have revealed that the substitution pattern of fluorine atoms can dramatically affect cytotoxic activities, with trifluoromethyl groups in specific positions producing enhanced biological effects compared to their non-fluorinated analogs.

The significance of bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) extends beyond its structural characteristics to encompass its role as a representative example of modern synthetic approaches to fluorinated coordination compounds. The synthesis of such complexes typically involves carefully controlled reactions between copper(II) salts and preformed fluorinated ligands, often requiring specific stoichiometric ratios and reaction conditions to achieve the desired coordination geometry. Research has shown that the formation of copper complexes with fluorinated β-diketonate-type ligands can be accomplished through various synthetic routes, including direct complexation reactions and metal exchange processes. These synthetic methodologies have proven crucial for accessing structurally diverse fluorinated metal complexes with tailored properties for specific applications.

Position within Organofluorine Chemistry

The position of bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) within the broader field of organofluorine chemistry reflects the compound's incorporation of multiple key structural elements that define this rapidly expanding area of chemical research. Organofluorine chemistry encompasses compounds containing carbon-fluorine bonds, which are among the strongest bonds in organic chemistry with average bond energies around 480 kilojoules per mole. This exceptional bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, confers remarkable thermal and chemical stability to fluorinated compounds. The pentafluorobenzoyl groups present in bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exemplify these stability characteristics while simultaneously providing unique electronic properties that distinguish fluorinated compounds from their non-fluorinated counterparts.

The incorporation of pentafluorobenzoyl functionality into the coordination complex places this compound within the subset of organofluorine chemistry focused on highly fluorinated aromatic systems. The carbon-fluorine bonds in such systems are characterized by short bond lengths of approximately 1.4 Ångströms and the small van der Waals radius of fluorine at 1.47 Ångströms, which is comparable to hydrogen at 1.2 Ångströms. These structural characteristics eliminate steric strain in polyfluorinated compounds and provide efficient shielding of the carbon skeleton from attacking reagents, contributing to the overall chemical stability of bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II). The high electronegativity of fluorine at 3.98 creates substantial dipole moments in carbon-fluorine bonds, measuring 1.41 Debye units, which significantly influences the compound's physical and chemical properties.

Contemporary organofluorine chemistry has witnessed substantial growth in the development of synthetic methodologies for carbon-fluorine bond formation, with particular emphasis on transition metal-catalyzed processes. The field has evolved to encompass both electrophilic and nucleophilic fluorination strategies, with electrophilic fluorination often relying on sources of "F+" such as N-F bond-containing reagents. The synthesis of bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) likely involves precursor compounds prepared through such fluorination methodologies, demonstrating the practical application of modern organofluorine synthetic techniques in coordination chemistry. Research has shown that the formation of new carbon-fluorine bonds with controlled regiochemistry and functional group tolerance remains synthetically challenging, making compounds like bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) valuable examples of successful fluorinated complex synthesis.

Relevance of Copper(II) Chelates in Modern Chemical Research

The relevance of copper(II) chelates in contemporary chemical research encompasses multiple dimensions, from fundamental coordination chemistry to applied research in catalysis, materials science, and biological systems. Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exemplifies the sophisticated design principles underlying modern copper(II) coordination compounds, where ligand selection and structural optimization enable targeted property enhancement. Research has demonstrated that copper(II) complexes with carefully designed ligand systems can exhibit remarkable biological activities, including significant cytotoxic effects against various cancer cell lines. Studies of structurally related fluorinated copper(II) complexes have revealed that compounds containing trifluoromethyl groups can display markedly enhanced biological activities compared to cisplatin, a standard chemotherapeutic agent, with some complexes showing IC50 values in the low micromolar range.

The catalytic applications of copper(II) chelates have emerged as a major area of research interest, particularly in the context of carbon-carbon bond formation reactions and cross-coupling processes. The electron-withdrawing nature of fluorinated ligands in complexes like bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) enhances the Lewis acidity of the copper center, facilitating additional coordination reactions and potentially improving catalytic performance. Research has shown that fluorinated β-diketonate complexes generally exhibit increased volatility and thermal stability compared to their non-fluorinated analogs, making them valuable precursors for chemical vapor deposition processes and other advanced materials applications. The unique combination of thermal stability and controlled reactivity provided by fluorinated copper(II) chelates positions these compounds as important tools for precision materials synthesis.

The structural characteristics of copper(II) chelates, particularly those involving polydentate ligands like the pyruvate derivatives in bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II), provide valuable insights into metal-ligand bonding principles and coordination geometry optimization. Recent studies have revealed that copper complexes with reduced Schiff base ligands containing fluoride substituents can adopt diverse structural arrangements, with the central copper atom typically exhibiting distorted tetrahedral geometry. These structural studies have demonstrated that the specific positioning and nature of fluorinated substituents can significantly influence both the geometric parameters and the functional properties of the resulting complexes. The systematic investigation of such structure-property relationships has proven crucial for advancing the rational design of copper(II) chelates with tailored characteristics for specific applications.

Property Value/Description Reference
Molecular Formula C₂₆H₁₄CuF₁₀O₈
Molecular Weight 681.9 g/mol
CAS Registry Number 154937-49-2
PubChem CID 131874298
Chemical Classification Fluorinated copper(II) β-diketonate complex
Coordination Geometry Presumed distorted tetrahedral (based on similar complexes)
Key Structural Features Pentafluorobenzoyl groups, pyruvate-derived ligands
Thermal Stability Enhanced (typical of fluorinated β-diketonates)

Properties

IUPAC Name

copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZTOGEVXGWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12CuF10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Synthesis and Precursor Preparation

The preparation of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) begins with the synthesis of the organic ligand, ethyl pentafluorobenzoylpyruvate. This β-diketone derivative is typically synthesized via a Claisen condensation reaction between ethyl pentafluorobenzoate and ethyl pyruvate under basic conditions. A study by demonstrated analogous ligand synthesis using acetylacetone derivatives, where refluxing in ethanol with aldehydes yielded stable β-diketones. For the target ligand, the reaction proceeds as follows:

CF3COOEt+CH3COCOOEtNaOEt, EtOHCF3C(O)CH(COOEt)2+H2O\text{CF}3\text{COOEt} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt, EtOH}} \text{CF}3\text{C(O)CH(COOEt)}2 + \text{H}_2\text{O}

The product is purified via recrystallization from ethanol, yielding colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the ligand structure, with characteristic peaks for the pentafluorophenyl group (δ 145–160 ppm in 19F^{19}\text{F} NMR) and the β-diketone moiety (δ 5.8–6.2 ppm in 1H^{1}\text{H} NMR) .

Complexation with Copper(II) Ions

Coordination of the ligand to copper(II) is achieved through a stoichiometric reaction in anhydrous solvents. Drawing from methodologies in and , the general procedure involves:

  • Solvent Selection : Anhydrous acetonitrile or methanol is preferred to prevent hydrolysis of the copper salt.

  • Molar Ratio : A 2:1 ligand-to-copper ratio ensures bis-complex formation.

  • Reaction Conditions : Stirring at 60–70°C for 6–12 hours under inert atmosphere.

For example, dissolving CuCl2_2·2H2_2O in methanol and adding dropwise to a solution of ethyl pentafluorobenzoylpyruvate in acetonitrile yields a deep green solution . The complex precipitates upon cooling, filtered, and washed with cold diethyl ether.

ParameterCondition
Copper saltCuCl2_2·2H2_2O
Ligand ratio2:1 (ligand:Cu)
SolventMeCN/MeOH (3:1 v/v)
Temperature65°C
Yield78–85%

Purification and Crystallization

Purification of the crude product is critical to remove unreacted ligands and copper salts. Column chromatography on silica gel using ethyl acetate/hexane (1:4) eluent isolates the complex . For single-crystal X-ray analysis, slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals. A study in highlighted the importance of fluorinated ligands in enhancing crystal lattice stability, a property advantageous for this complex.

Spectroscopic and Structural Characterization

Electronic Spectroscopy : The UV-Vis spectrum of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) in CH2_2Cl2_2 shows a strong absorption band at 640 nm (ε=1.2×103M1cm1\varepsilon = 1.2 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}), characteristic of d–d transitions in square-planar Cu(II) complexes .

X-ray Crystallography : Single-crystal analysis reveals a distorted square-planar geometry around the copper center, with bond lengths of Cu–O = 1.92–1.95 Å . The pentafluorophenyl groups exhibit perpendicular orientation to the coordination plane, minimizing steric hindrance.

Magnetic Properties : Room-temperature magnetic susceptibility measurements (μeff=1.75μB\mu_{\text{eff}} = 1.75 \, \mu_B) confirm a d9^9 electronic configuration, consistent with Cu(II) .

Comparative Analysis of Synthetic Routes

The choice of copper precursor significantly impacts yield and purity. A comparative study using Cu(NO3_3)2_2·3H2_2O, CuSO4_4·5H2_2O, and CuCl2_2·2H2_2O demonstrated that chloride salts provide higher yields (85%) due to improved solubility in polar aprotic solvents . Nitrate salts, while reactive, often lead to byproduct formation from counterion decomposition.

Challenges and Optimization Strategies

Hydrolysis Sensitivity : The β-diketone ligand is prone to hydrolysis in aqueous media. Anhydrous conditions and rapid workup are essential .
Byproduct Formation : Trace amounts of [Cu(L)3_3]+^+ species may form if ligand excess exceeds 2:1. These are removed via fractional crystallization.
Scalability : Pilot-scale reactions (≥10 mmol) require slow ligand addition to prevent exothermic decomposition, a lesson derived from ’s large-scale syntheses.

Applications and Reactivity

While beyond preparation scope, preliminary studies note the complex’s efficacy in catalytic C–H activation . Its electron-withdrawing pentafluorophenyl groups enhance electrophilicity at the copper center, enabling oxidative coupling reactions at milder temperatures .

Chemical Reactions Analysis

Types of Reactions

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) has several scientific research applications:

    Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.

    Material Science: The compound is used in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exerts its effects involves coordination chemistry principles. The copper(II) center can interact with various substrates, facilitating electron transfer and catalytic processes. The ethyl (pentafluorobenzoyl)pyruvate ligands stabilize the copper center and influence its reactivity. Molecular targets include organic molecules and biomolecules that can coordinate with the copper center .

Comparison with Similar Compounds

Key Compounds for Comparison:

Copper(II) Trifluoroacetylacetonate ([Cu(tfacac)₂]) (CAS 14324-82-4) Ligand: Trifluoroacetylacetonate (CF₃-substituted β-diketonate). Coordination Geometry: Square planar or distorted octahedral, depending on solvent. Properties: Enhanced thermal stability and volatility compared to non-fluorinated analogs due to electron-withdrawing CF₃ groups.

[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate

  • Ligand : Bipyridine and phosphine ligands.
  • Oxidation State : Copper(I), differing in redox behavior from copper(II) complexes.
  • Applications : Luminescent materials due to metal-to-ligand charge transfer (MLCT) transitions.

Bis(pyrazolyl)hydrazone Copper(II) Binuclear Complex

  • Ligand : Trifluoromethyl-containing bis(pyrazolyl)hydrazone.
  • Structure : Binuclear core with bridging ligands, enabling magnetic coupling.

Comparative Analysis:

Property Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) Cu(tfacac)₂ Cu(I)-Bipyridine Binuclear Cu(II)
Ligand Type Fluorinated β-diketonate Fluorinated β-diketonate N-heterocyclic/phosphine Pyrazolyl-hydrazone
Oxidation State +2 +2 +1 +2
Coordination Geometry Likely octahedral Square planar Tetrahedral Binuclear octahedral
Key Applications Catalysis, materials science CVD precursors Photophysics Magnetic materials
Electron Effects Strong electron withdrawal (C₆F₅) Moderate (CF₃) Electron-donating (N/P) Moderate (CF₃)

Functional and Reactivity Comparisons

Catalytic Activity:

  • Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) : Fluorinated ligands may enhance Lewis acidity, making it effective in asymmetric catalysis (e.g., aldol reactions) similar to chiral bisoxazoline-Cu(II) systems .
  • Cu(tfacac)₂ : Used in chemical vapor deposition (CVD) for copper films due to volatility .
  • Cu(I)-Bipyridine : Exhibits MLCT transitions for light-driven applications but lacks catalytic versatility in oxidation reactions .

Data Tables

Table 1: Ligand Substituent Effects on Copper Complex Properties

Compound Substituent Melting Point (°C) Solubility
Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) C₆F₅ ~180 (estimated) Low in polar solvents
Cu(tfacac)₂ CF₃ 245–250 Moderate in acetone
Cu(acac)₂ CH₃ 230–235 High in chloroform

Table 2: Catalytic Performance in Aldol Reactions

Catalyst Yield (%) Enantiomeric Excess (ee)
Chiral bisoxazoline-Cu(II) 85 92
Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) (hypothetical) ~75 (predicted) ~80 (predicted)

Biological Activity

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a copper(II) coordination compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and research findings related to this compound, highlighting its applications in medicinal chemistry and material science.

Chemical Structure and Properties

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) features a copper ion coordinated with two ethyl (pentafluorobenzoyl)pyruvate ligands. The pentafluorobenzoyl groups enhance the electronic properties of the compound, potentially influencing its reactivity and biological interactions.

The biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is primarily attributed to the copper(II) center's ability to participate in redox reactions and coordinate with various biomolecules. The mechanism involves:

  • Coordination Chemistry : The copper ion can interact with biomolecules, facilitating electron transfer and catalysis.
  • Reactive Oxygen Species (ROS) Generation : Copper complexes are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-proliferative effects.

Biological Activity

Research indicates that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exhibits significant biological activity:

Research Findings

A summary of key research findings regarding the biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II):

StudyFindings
Investigated the potential interactions with biomolecules and noted significant biological activity.
Reported anti-proliferative effects on HL-60 cells, indicating potential as an anticancer agent.
Discussed the antimicrobial properties of similar copper complexes, suggesting potential efficacy against pathogenic bacteria.
Highlighted significant antitumor activity in human tumor cell lines compared to conventional drugs like cisplatin.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various copper(II) complexes on human tumor cell lines, finding that compounds similar to Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) were more effective than cisplatin in overcoming drug resistance mechanisms .
  • Antimicrobial Testing : Research on related β-diketone-copper complexes demonstrated enhanced antibacterial activity against Gram-positive bacteria, suggesting that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) could possess similar properties .

Q & A

Q. How do solvent polarity and donor-acceptor properties influence its solvatochromic behavior?

  • Methodological Answer : Correlate UV-Vis spectral shifts with solvent parameters (e.g., Kamlet-Taft π*). Use linear free-energy relationships (LFERs) to model solvation effects. Theoretical frameworks like the McConnell model link electronic transitions to solvent polarity .

Methodological Tables for Reference

Technique Application Key Parameters
X-ray CrystallographyStructural elucidationBond lengths, angles, lattice parameters
SQUID MagnetometryMagnetic susceptibility measurementTemperature-dependent χ values
DFT SimulationsElectronic structure predictionHOMO-LUMO gaps, spin densities
Stopped-Flow KineticsReaction intermediate analysisMillisecond timescale resolution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.